molecular formula C16H33N3O7 B605462 Amino-PEG4-hydrazide-Boc CAS No. 1263047-17-1

Amino-PEG4-hydrazide-Boc

Cat. No. B605462
M. Wt: 379.45
InChI Key: SJCNXVBYQPAENC-UHFFFAOYSA-N
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Description

Amino-PEG4-hydrazide-Boc is a PEG-based PROTAC linker . It contains an amino group and a Boc-protected hydrazide . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The amine group in Amino-PEG4-hydrazide-Boc is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide .


Molecular Structure Analysis

The molecular weight of Amino-PEG4-hydrazide-Boc is 379.45 . Its molecular formula is C16H33N3O7 . The SMILES representation is O=C (OC © ©C)NNC (CCOCCOCCOCCOCCN)=O .


Chemical Reactions Analysis

In protein chemistry, two types of reactions based on hydrazide reactivity are usually employed . These include Schiff base/imine formation to yield acyl hydrazone for protein labeling and hydrazide oxidation to yield acyl azides for condensation of peptide segments .


Physical And Chemical Properties Analysis

The physical and chemical properties of Amino-PEG4-hydrazide-Boc include its molecular weight, molecular formula, and SMILES representation . It is soluble in aqueous media due to the hydrophilic PEG spacer .

Scientific Research Applications

Polymer-Grafted Liposomes

A study by Zalipsky (1993) detailed the synthesis of a distearoylphosphatidylethanolamine-polyethylene glycol (DSPE-PEG) conjugate that bears a hydrazide group at the polymer chain's unattached end. This conjugate is suitable for preparing polymer-grafted liposomes, demonstrating the chemical versatility of hydrazide groups for linking various biologically relevant ligands to functionalized liposomes, highlighting a pivotal application in drug delivery and targeting systems Zalipsky, S. (1993). Synthesis of an end-group functionalized polyethylene glycol-lipid conjugate for preparation of polymer-grafted liposomes. Bioconjugate chemistry..

Antimicrobial Activity

Khattab et al. (2005) reported the synthesis of novel amino acid-(N′-Benzoyl) hydrazide and amino acid-(N′-Nicotinoyl) hydrazide derivatives. The antimicrobial activity of these compounds, along with their Cu and Cd complexes, was evaluated, showing comparable activity against S. aureus and E. coli. This underscores the potential of amino-PEG4-hydrazide-Boc derivatives in antimicrobial research Khattab, Sherine N. (2005). Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry..

Anti-inflammatory Agents

Research on (3H-Quinazoline-4-ylidene)hydrazides of N-protected amino acids and their heterocyclization products has identified high anti-inflammatory activity in specific compounds. This area of study demonstrates the utility of amino-PEG4-hydrazide-Boc derivatives in the development of anti-inflammatory agents Martynenko Yu V et al. (2019). Directed Search of Anti-inflammatory Agents among (3H-Quinazoline-4-ylidene)hydrazides of N-protected Amino acids and their Heterocyclization Products. Anti-inflammatory & anti-allergy agents in medicinal chemistry..

Peptide Synthesis

Galanis, Albericio, and Grøtli (2009) developed a method for solid-phase peptide synthesis using water as a solvent for coupling and deprotection, utilizing Boc-amino acid derivatives. This methodology is crucial for the synthesis of peptides in a more environmentally friendly manner Galanis, A., Albericio, F., & Grøtli, M. (2009). Solid-phase peptide synthesis in water using microwave-assisted heating. Organic letters..

Tissue Engineering

Boehnke et al. (2015) explored imine hydrogels with tunable degradability for tissue engineering applications. The study focused on hydrazide-functionalized poly(ethylene glycol) (PEG) for creating hydrogels with controllable degradation rates, important for developing scaffolds that support controlled cell growth and release Boehnke, Natalie et al. (2015). Imine Hydrogels with Tunable Degradability for Tissue Engineering. Biomacromolecules..

Safety And Hazards

Amino-PEG4-hydrazide-Boc is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Amino-PEG4-hydrazide-Boc is used in the synthesis of PROTACs . As PROTACs are an emerging and promising approach for the development of targeted therapy drugs , the future directions of Amino-PEG4-hydrazide-Boc are likely to be closely tied to the development and application of PROTACs.

properties

IUPAC Name

tert-butyl N-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N3O7/c1-16(2,3)26-15(21)19-18-14(20)4-6-22-8-10-24-12-13-25-11-9-23-7-5-17/h4-13,17H2,1-3H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCNXVBYQPAENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG4-t-Boc-Hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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